REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC([N:15]([CH2:24][CH2:25][CH2:26][CH2:27][C:28]#[N:29])[O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=O)(C)(C)C.[O-]S([O-])(=O)=O.[Ca+2]>>[C:28]([CH2:27][CH2:26][CH2:25][CH2:24][NH:15][O:16][CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)#[N:29] |f:2.3|
|
Name
|
|
Quantity
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16 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(OCC1=CC=CC=C1)CCCCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Excess TFA was removed by rotary evaporation, saturated NaHCO3 (50 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ether (3×50 mL)
|
Type
|
WASH
|
Details
|
After a brine wash (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the organic extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 1.77 g crude product
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCCCNOCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |